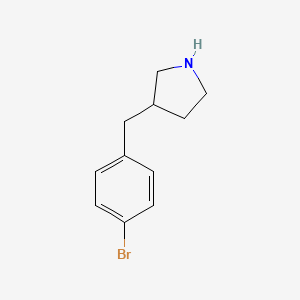

3-(4-Bromobenzyl)pyrrolidine

Description

3-(4-Bromobenzyl)pyrrolidine is a heterocyclic organic compound featuring a five-membered pyrrolidine ring substituted at the 3-position with a 4-bromobenzyl group. The pyrrolidine ring (C₄H₈N) is a saturated secondary amine, and the bromobenzyl substituent introduces aromaticity and halogen-mediated electronic effects.

Properties

IUPAC Name |

3-[(4-bromophenyl)methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10/h1-4,10,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTDQMROVIRPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90733693 | |

| Record name | 3-[(4-Bromophenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158764-56-7 | |

| Record name | 3-[(4-Bromophenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(4-bromophenyl)methyl]pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Pyrrolidine derivatives are known to interact with a wide range of biological targets, contributing to their diverse pharmacological activities.

Mode of Action

Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces.

Biochemical Pathways

Pyrrolidine derivatives have been associated with a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition.

Pharmacokinetics

The physicochemical properties of pyrrolidine derivatives can be manipulated to optimize their pharmacokinetic properties.

Biological Activity

3-(4-Bromobenzyl)pyrrolidine is a derivative of pyrrolidine, a cyclic secondary amine known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound features a bromobenzyl group attached to a pyrrolidine ring. The molecular formula is CHBrN, with a molecular weight of approximately 227.11 g/mol. The presence of the bromine atom enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including multidrug-resistant Pseudomonas aeruginosa . The mechanism often involves inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways.

Table 1: Antimicrobial Efficacy of Pyrrolidine Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Pseudomonas aeruginosa | 32 µg/mL |

| Pyrrolidine-2,3-dione | Pseudomonas aeruginosa | 19 µg/mL |

| Bicyclic pyrrolidines | Toxoplasma gondii | IC50 = 50 µM |

Anticancer Activity

The anticancer potential of pyrrolidine derivatives has been explored in various studies. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. In vitro assays have demonstrated that these compounds can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Case Study: Anticancer Screening

In a recent study, a series of pyrrolidine derivatives were evaluated for their cytotoxic effects on different cancer cell lines. The results indicated that this compound exhibited an IC50 value of approximately 25 µM against HeLa cells, suggesting potent anticancer activity compared to standard chemotherapeutics .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : Similar compounds have been reported to inhibit key enzymes involved in bacterial cell wall synthesis and cancer metabolism.

- Interference with Cellular Signaling : Pyrrolidine derivatives may modulate signaling pathways related to apoptosis and cell proliferation.

- Antioxidant Properties : Some studies suggest that these compounds possess antioxidant activity, which can protect cells from oxidative stress and enhance their therapeutic potential.

Comparison with Similar Compounds

Key Structural Features :

- 4-Bromobenzyl Group : The bromine atom at the para position enhances lipophilicity and may participate in halogen bonding in biological systems.

Comparative Analysis with Structural Analogs

Comparison by Ring Heteroatoms and Size

The following table compares 3-(4-Bromobenzyl)pyrrolidine with morpholine and piperidine analogs (derived from ):

Key Observations :

Substituent Variations on Pyrrolidine

and highlight the impact of substituents on pyrrolidine derivatives:

| Compound | Substituent(s) | Biological Activity (Relative Potency) |

|---|---|---|

| This compound | 4-Bromobenzyl at C3 | Not reported; inferred moderate activity |

| 3,3,4,4-Tetrafluoropyrrolidine (29) | Fluorine atoms at C3, C4 | Similar to parent compound (compound 4) |

| 2,5-Dimethylpyrrolidine (30) | Methyl groups at C2, C5 | Similar to parent compound (cis/trans isomers) |

| D-Proline derivative (31) | Rigid proline scaffold | 9-fold drop in potency vs. parent |

Key Observations :

- Fluorination (Compound 29) : Fluorine atoms enhance metabolic stability without significantly altering potency, suggesting electronic effects are tolerable .

- D-Proline (Compound 31) : The rigid structure disrupts activity, emphasizing the importance of pyrrolidine's flexibility in target engagement .

Bromobenzyl vs. Bromophenyl Derivatives

and distinguish between benzyl (CH₂-linked) and phenyl (directly attached) substituents:

| Compound | Substituent Type | Molecular Formula | Potential Applications |

|---|---|---|---|

| This compound | Benzyl (CH₂ linkage) | C₁₁H₁₄BrN | Drug discovery, catalysis |

| 3-(4-Bromophenyl)-1-methylpyrrolidine | Phenyl (direct attachment) | C₁₁H₁₄BrN | Likely lower lipophilicity |

Key Observations :

- Benzyl vs.

Stereochemical Considerations

highlights that pyrrolidine derivatives (e.g., boronic acids) are often racemic, but enantiopure compounds may exhibit divergent activities. For this compound, the chiral center at C3 (from the benzyl substitution) suggests that enantiomeric forms could have distinct biological profiles, though this remains unexplored in the provided evidence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.